4-methoxy-N-methylpyrimidin-2-amine 4-methoxy-N-methylpyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 66131-71-3
VCID: VC2278399
InChI: InChI=1S/C6H9N3O/c1-7-6-8-4-3-5(9-6)10-2/h3-4H,1-2H3,(H,7,8,9)
SMILES: CNC1=NC=CC(=N1)OC
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol

4-methoxy-N-methylpyrimidin-2-amine

CAS No.: 66131-71-3

Cat. No.: VC2278399

Molecular Formula: C6H9N3O

Molecular Weight: 139.16 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-N-methylpyrimidin-2-amine - 66131-71-3

CAS No. 66131-71-3
Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
IUPAC Name 4-methoxy-N-methylpyrimidin-2-amine
Standard InChI InChI=1S/C6H9N3O/c1-7-6-8-4-3-5(9-6)10-2/h3-4H,1-2H3,(H,7,8,9)
Standard InChI Key OPBJFWASRUHSHW-UHFFFAOYSA-N
SMILES CNC1=NC=CC(=N1)OC
Canonical SMILES CNC1=NC=CC(=N1)OC

Chemical Identification and Structural Characteristics

4-Methoxy-N-methylpyrimidin-2-amine is a pyrimidine derivative characterized by methoxy substitution at the 4-position and a methylamine group at the 2-position of the pyrimidine ring. This compound has distinctive structural features that contribute to its chemical reactivity and potential applications in various fields.

Basic Identifiers

The compound is unambiguously identified through several standard chemical identifiers:

ParameterValue
CAS Number66131-71-3
Molecular FormulaC₆H₉N₃O
Molecular Weight139.16 g/mol
Standard Purity>97%

These identifiers provide essential information for researchers seeking to work with or study this compound in laboratory settings . The CAS registry number serves as a unique identifier in chemical databases and literature, facilitating proper identification and reference in scientific communications.

Structural Features

The structural features of 4-methoxy-N-methylpyrimidin-2-amine include:

  • A pyrimidine core (six-membered heterocyclic ring with two nitrogen atoms)

  • A methoxy group (-OCH₃) at the 4-position

  • A methylamino group (-NHCH₃) at the 2-position

This arrangement of functional groups creates a molecule with specific electronic properties and reactivity patterns. The pyrimidine core provides aromatic character, while the amino and methoxy substituents contribute electron-donating effects that influence the electron distribution within the molecule .

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-methoxy-N-methylpyrimidin-2-amine is essential for predicting its behavior in various chemical environments and applications.

Physical Properties

The compound exists as a solid at standard ambient temperature and pressure. Although comprehensive physical data is limited in the available literature, the following properties have been determined:

PropertyValue
Physical StateSolid
Molecular Weight139.16 g/mol
Purity (Commercial)>97%

The compound's relatively low molecular weight suggests good potential for absorption and distribution in biological systems, which may be relevant for pharmaceutical applications .

Chemical Reactivity

The reactivity of 4-methoxy-N-methylpyrimidin-2-amine is influenced by:

  • The electron-rich pyrimidine ring, which can participate in various electrophilic substitution reactions

  • The secondary amine group (N-methylamino), which can serve as a nucleophile in various reactions and participate in hydrogen bonding

  • The methoxy group, which contributes electron density to the aromatic system and can undergo O-demethylation under certain conditions

These reactive sites make the compound versatile in organic synthesis and potentially valuable as a building block for more complex molecules with biological activities .

Synthetic Methodologies

Several synthetic approaches can be employed to prepare 4-methoxy-N-methylpyrimidin-2-amine, drawing from established pyrimidine synthesis methodologies.

Alternative Synthetic Approaches

Based on general pyrimidine chemistry knowledge and related compounds, alternative synthetic routes may include:

  • Direct methylation of 4-methoxypyrimidin-2-amine

  • Condensation reactions of appropriate amidine derivatives with suitable three-carbon synthons

  • Functional group transformations on pre-formed pyrimidine scaffolds

These methodologies would need to be optimized for the specific synthesis of 4-methoxy-N-methylpyrimidin-2-amine to achieve satisfactory yields and purity .

Analytical Characterization

Analytical characterization of 4-methoxy-N-methylpyrimidin-2-amine is crucial for confirming its identity and purity in research and development contexts.

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